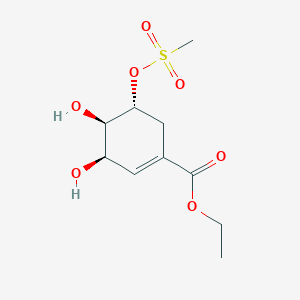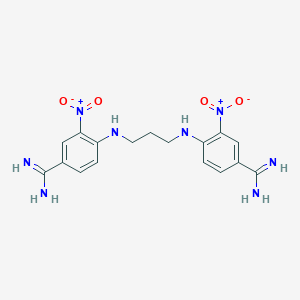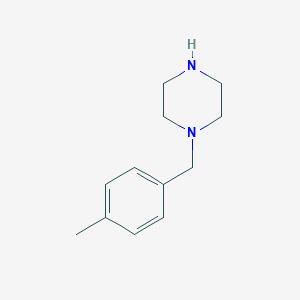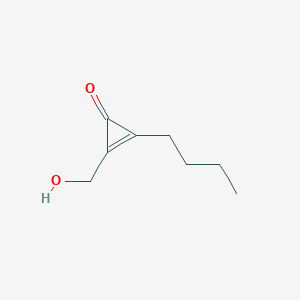
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one, also known as BHCP, is a cyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields. BHCP is a cyclopropene derivative that has a unique structure, which makes it an interesting compound to study.
Aplicaciones Científicas De Investigación
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been studied extensively due to its potential applications in various fields such as chemistry, biology, and material science. In chemistry, 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been used as a building block for the synthesis of complex organic molecules. In biology, 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been studied for its potential use as a tool to study protein folding and binding. In material science, 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been used as a precursor for the synthesis of novel materials with unique properties.
Mecanismo De Acción
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has a unique structure that allows it to interact with biological molecules in a specific way. 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been shown to bind to proteins in a reversible manner, which makes it an interesting compound to study for its potential use as a tool to study protein folding and binding. 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has also been shown to have an effect on the activity of enzymes, which makes it a potential inhibitor of enzyme activity.
Efectos Bioquímicos Y Fisiológicos
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been shown to have a low toxicity profile, which makes it a potential candidate for use in biological systems. 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been shown to have an effect on the activity of enzymes, which makes it a potential inhibitor of enzyme activity. 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has also been shown to have an effect on the structure of proteins, which makes it a potential tool for studying protein folding and binding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one in lab experiments include its low toxicity profile, high purity, and unique structure. The limitations of using 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are many future directions for the study of 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one. One potential direction is the development of new synthetic methods for 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one that are more efficient and environmentally friendly. Another potential direction is the study of 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one in biological systems to better understand its potential applications as a tool for studying protein folding and binding. Additionally, the study of 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one in material science may lead to the development of novel materials with unique properties.
Métodos De Síntesis
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one can be synthesized using various methods, but the most common method is the reaction of cyclopropene with n-butyllithium followed by the reaction with formaldehyde. This method yields a high purity product and is relatively easy to perform. Another method involves the reaction of cyclopropene with formaldehyde and n-butylmagnesium bromide, which also yields a high purity product.
Propiedades
Número CAS |
131333-89-6 |
|---|---|
Nombre del producto |
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-butyl-3-(hydroxymethyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-6-7(5-9)8(6)10/h9H,2-5H2,1H3 |
Clave InChI |
LAWBPJUOWSBFAP-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C1=O)CO |
SMILES canónico |
CCCCC1=C(C1=O)CO |
Sinónimos |
2-Cyclopropen-1-one, 2-butyl-3-(hydroxymethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



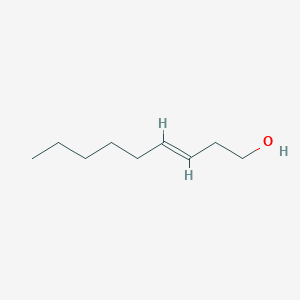

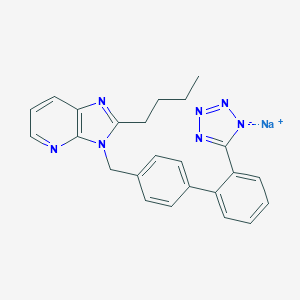
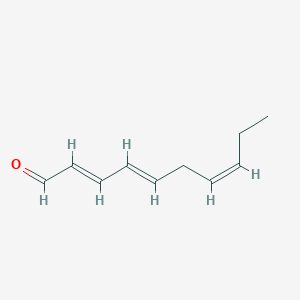
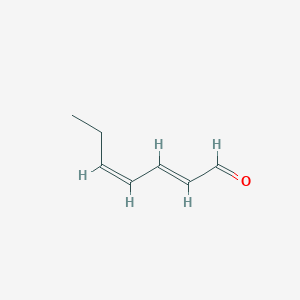
![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)
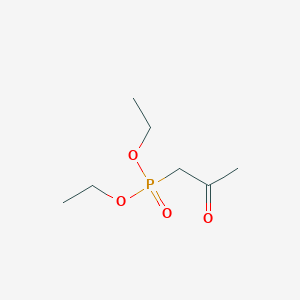
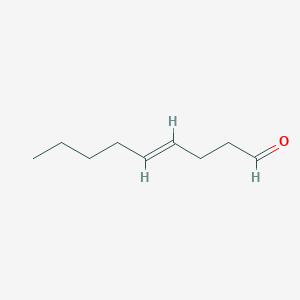

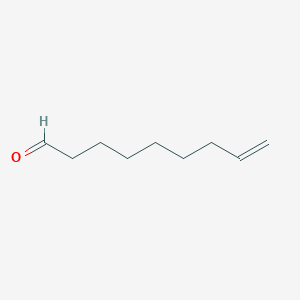
![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)
